Fmoc-NMe-PEG2-acid

CAS No.:

Cat. No.: VC13710149

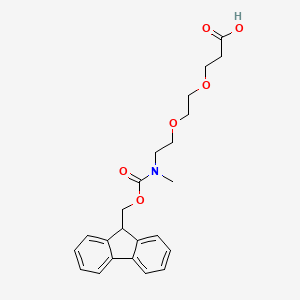

Molecular Formula: C23H27NO6

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H27NO6 |

|---|---|

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | 3-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C23H27NO6/c1-24(11-13-29-15-14-28-12-10-22(25)26)23(27)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,25,26) |

| Standard InChI Key | BTMIEOCTHKTICD-UHFFFAOYSA-N |

| SMILES | CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Nomenclature

Fmoc-N-methyl-N-amido-PEG2-acid belongs to the class of Fmoc-protected PEG derivatives. Its structure comprises three key components:

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety serves as a temporary protecting group for the amine, which can be removed under basic conditions (e.g., piperidine) to expose a free amine for further reactions .

-

PEG Spacer: A short, two-unit polyethylene glycol (PEG2) chain provides hydrophilicity and flexibility, reducing immunogenicity and enhancing biocompatibility in biological systems .

-

Terminal Carboxylic Acid: The -COOH group facilitates conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/HATU), forming stable amide bonds .

The methyl group on the amide nitrogen distinguishes this compound from non-methylated analogs like Fmoc-NH-PEG2-COOH (CAS: 872679-70-4). This modification may reduce undesired side reactions during peptide synthesis by minimizing hydrogen bonding interactions .

Synthesis and Physicochemical Properties

Key Properties

The methyl group increases hydrophobicity slightly compared to non-methylated analogs, as evidenced by its molecular weight (413.46 vs. 399.44 for Fmoc-NH-PEG2-COOH) . This may influence critical micelle concentration (CMC) values in nanocarrier systems .

Applications in Biomedical Research

Drug Delivery Systems

Fmoc-N-methyl-N-amido-PEG2-acid is integral to designing stimuli-responsive nanocarriers. For example:

-

Nanomicelles: PEGylated Fmoc derivatives form micelles with low CMC values (e.g., 0.005–0.01 mM), enabling efficient encapsulation of hydrophobic drugs like paclitaxel . The methyl group may enhance π-π stacking and hydrophobic interactions, improving drug loading capacity .

-

ADCs: As a cleavable linker, it conjugates antibodies to cytotoxic payloads. The PEG spacer minimizes steric hindrance, ensuring antigen-binding efficiency .

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this reagent introduces PEG spacers between amino acid residues. The methyl group reduces aggregation-prone interactions, enhancing peptide solubility . A study demonstrated that PEGylated insulin conjugates using similar linkers exhibited glucose-responsive release profiles .

PROTAC Development

The compound serves as a heterobifunctional linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Its hydrophilicity improves cellular uptake and proteasomal degradation efficiency .

Comparative Analysis with Related Compounds

| Parameter | Fmoc-NMe-PEG2-acid | Fmoc-NH-PEG2-acid |

|---|---|---|

| CAS Number | 1807518-77-9 | 872679-70-4 |

| Molecular Weight | 413.46 g/mol | 399.44 g/mol |

| Amine Protection | Fmoc-NMe | Fmoc-NH |

| Stability | Enhanced (reduced hydrolysis) | Moderate |

| Drug Loading Capacity | High (hydrophobic interactions) | Moderate |

The methyl group in Fmoc-NMe-PEG2-acid confers superior stability in physiological pH conditions, making it preferable for in vivo applications .

Research Advancements and Challenges

Recent Studies

-

Nanocarrier Optimization: A 2015 study on PEGylated Fmoc-amino acid conjugates revealed that structural modifications (e.g., methyl groups) significantly affect micelle size and drug release kinetics. Fmoc-Lys(Cbz)-PEG2000 analogs achieved 85% paclitaxel encapsulation efficiency .

-

Peptide-PEG Conjugates: Methylated PEG linkers reduced renal clearance rates by 40% compared to non-PEGylated peptides, extending half-life in murine models .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume